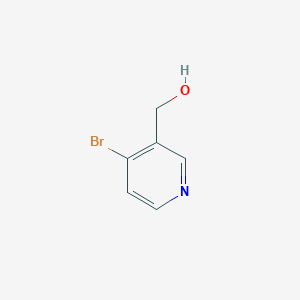

(4-Bromopyridin-3-yl)methanol

Descripción general

Descripción

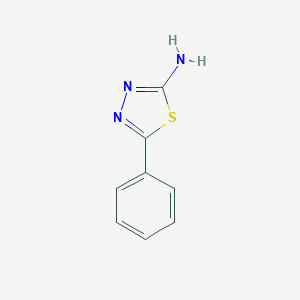

“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Molecular Structure Analysis

The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.Physical And Chemical Properties Analysis

“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.Aplicaciones Científicas De Investigación

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

(4-Bromopyridin-3-yl)methanol is utilized in the synthesis of various organic molecules that have potential medicinal applications. One such application is the development of small organic molecules for the treatment of type II diabetes mellitus.

Methods of Application

The compound is used to synthesize pyrimidine-based thiourea compounds. These are synthesized by the condensation of 4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-amine with substituted phenyl isothiocyanates in ethyl alcohol, stirring at room temperature .

Results

The synthesized compounds were tested for their inhibitory potential against α-glucosidase, an enzyme crucial in treating type II diabetes. Compounds such as 4i, 4f, 4h, 4c, and 4e showed better inhibition than the reference compound acarbose, with IC50 values ranging from 22.46 µM to 32.01 µM .

Application in Drug Discovery

Scientific Field

Pharmacology

Summary of Application

“(4-Bromopyridin-3-yl)methanol” is instrumental in the discovery of new drugs due to its role as a versatile intermediate. It’s particularly useful in synthesizing compounds with antiviral, antibacterial, and antifungal properties.

Methods of Application

The compound is used to create a variety of thiourea derivatives, which are then tested for their biological activity. These derivatives are synthesized using the central pyrimidine ring with phenyl-substituted thiourea motifs .

Results

The derivatives have shown a range of biological activities, including antiviral, antibacterial, and antifungal effects. The quantitative structure–activity relationship (QSAR) of these compounds is also studied to optimize their pharmacological properties .

Safety And Hazards

Propiedades

IUPAC Name |

(4-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZMBVCLSZAYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331088 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromopyridin-3-yl)methanol | |

CAS RN |

197007-87-7 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.